In-Depth Technical Guide: 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride (CAS 1461713-22-3)
In-Depth Technical Guide: 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride (CAS 1461713-22-3)
Executive Summary
In modern drug discovery and materials science, functionalized phenylhydrazines serve as indispensable building blocks for synthesizing complex nitrogen-containing heterocycles. 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (CAS 1461713-22-3)[1] is a highly valuable bifunctional reagent. By possessing both a nucleophilic hydrazine moiety and an electrophilic acetyl group, it allows researchers to construct advanced active pharmaceutical ingredient (API) scaffolds, most notably via the Fischer Indole Synthesis and pyrazole condensation pathways.
This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, chemoselective synthesis, and downstream applications of this critical intermediate.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride is critical for predicting its behavior in organic synthesis. The compound is typically isolated as a hydrochloride salt to prevent the spontaneous oxidation and degradation that free-base hydrazines often undergo when exposed to atmospheric oxygen.
| Parameter | Specification |
| IUPAC Name | 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride |
| CAS Number | 1461713-22-3[1] |
| Molecular Formula | C8H11ClN2O[1] |
| Molecular Weight | 186.64 g/mol |
| Physical State | Solid (typically a crystalline powder) |
| Common Synonyms | 4-Acetylphenylhydrazine hydrochloride, p-Acetylphenylhydrazine HCl |
Chemoselective Synthesis Workflow
The synthesis of 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride relies on the classical diazotization of an aniline derivative followed by a chemoselective reduction. The primary mechanistic challenge here is chemoselectivity : the reducing agent must fully reduce the diazonium nitrogen to a hydrazine without inadvertently reducing the para-acetyl (ketone) group into a secondary alcohol.
To achieve this, Tin(II) chloride (SnCl₂) is utilized. SnCl₂ provides the exact redox potential required for this transformation, avoiding the over-reduction commonly seen with borohydrides or lithium aluminum hydride.
Figure 1: Two-step synthesis workflow of 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride.
Step-by-Step Self-Validating Protocol
Caution: The starting material, 4'-aminoacetophenone hydrochloride, is an acute oral toxin (GHS Category 3) and must be handled under a fume hood with appropriate PPE[2].
Step 1: Diazotization
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Preparation: Suspend 4-aminoacetophenone (1.0 eq) in a solution of concentrated hydrochloric acid (3.0–4.0 eq) and water. Stir vigorously until a uniform hydrochloride salt suspension is achieved.
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Thermal Control: Submerge the reaction flask in an ice-salt bath. Causality: The temperature must be strictly maintained between 0 °C and 5 °C. Allowing the temperature to rise will cause the highly reactive diazonium intermediate to expel nitrogen gas and degrade into 4-hydroxyacetophenone.
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Reaction: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise.
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In-Process Control (IPC) Validation: Test the mixture with starch-iodide paper. A persistent blue-black color confirms a slight excess of nitrous acid, validating the complete conversion of the primary amine to the diazonium salt.
Step 2: Chemoselective Reduction
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Preparation: In a separate flask, dissolve SnCl₂·2H₂O (2.5–3.0 eq) in concentrated HCl and cool to 0 °C.
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Reaction: Transfer the cold diazonium salt solution dropwise into the SnCl₂ solution under vigorous stirring.
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Validation: The reaction is self-validating; as the reduction occurs, a thick precipitate of the target hydrazine hydrochloride will begin to form almost immediately from the highly acidic medium.
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Isolation: Stir for an additional 1–2 hours at 0 °C to maximize yield. Filter the precipitate via vacuum filtration, wash thoroughly with ice-cold ethanol and diethyl ether to remove residual tin salts, and dry under a high vacuum.
Downstream Applications in API Scaffolding
The true value of 1-(4-hydrazinylphenyl)ethan-1-one lies in its utility for constructing complex heterocycles.
The Fischer Indole Synthesis
When reacted with enolizable ketones or aldehydes under acidic catalysis (e.g., using polyphosphoric acid, zinc chloride, or glacial acetic acid), this compound undergoes condensation to form a phenylhydrazone intermediate. Subsequent thermal or acid-promoted [3,3]-sigmatropic rearrangement , followed by the elimination of ammonia, yields 5-acetyl-substituted indoles.
The retained acetyl group serves as a versatile synthetic handle for further functionalization—such as reductive amination, Grignard additions, or cross-coupling—making this building block indispensable in the design of kinase inhibitors and serotonin receptor modulators.
Figure 2: Fischer Indole Synthesis pathway utilizing the synthesized hydrazine.
Pyrazole Synthesis
Condensation of 1-(4-hydrazinylphenyl)ethan-1-one with 1,3-diketones yields 1-(4-acetylphenyl)pyrazoles. This specific structural motif is heavily explored in medicinal chemistry for its potent anti-inflammatory properties, specifically in the development of selective COX-2 inhibitors.
Analytical Validation & Stability
To ensure the integrity of the synthesized 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride before deploying it in downstream reactions, rigorous analytical validation is required:
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¹H-NMR (DMSO-d₆): The defining spectral features include a sharp singlet at ~2.4–2.5 ppm integrating for 3 protons (the acetyl -CH₃ group), an AB quartet in the aromatic region (~7.0–7.8 ppm) integrating for 4 protons, and broad, exchangeable downfield signals representing the hydrazine (-NH-NH₂·HCl) protons.
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Stability & Storage: As a hydrochloride salt, the compound exhibits excellent bench stability compared to its free-base counterpart. However, it remains hygroscopic and sensitive to prolonged light exposure. It must be stored in an amber, airtight container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent gradual oxidative degradation.
References
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American Elements. 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride | CAS 1461713-22-3. Retrieved from:[Link]
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National Center for Biotechnology Information (PubChem). 4'-Aminoacetophenone Hydrochloride | CID 23333831. Retrieved from:[Link]
